1-(2-Phenylethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
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Overview
Description
1-PHENETHYL-4-[(2,4,5-TRICHLOROPHENYL)SULFONYL]PIPERAZINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenethyl group and a sulfonyl group attached to a trichlorophenyl moiety. Its molecular formula is C18H19Cl3N2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENETHYL-4-[(2,4,5-TRICHLOROPHENYL)SULFONYL]PIPERAZINE typically involves the reaction of 1-phenethylpiperazine with 2,4,5-trichlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-PHENETHYL-4-[(2,4,5-TRICHLOROPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Phenylacetone or phenylacetic acid derivatives.
Reduction: Corresponding amines.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-PHENETHYL-4-[(2,4,5-TRICHLOROPHENYL)SULFONYL]PIPERAZINE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-PHENETHYL-4-[(2,4,5-TRICHLOROPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The phenethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
- 1-Phenyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
- 1-(2-Phenylethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
Uniqueness: 1-PHENETHYL-4-[(2,4,5-TRICHLOROPHENYL)SULFONYL]PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenethyl group and a trichlorophenyl sulfonyl group makes it a valuable compound for various applications, distinguishing it from other piperazine derivatives.
Properties
Molecular Formula |
C18H19Cl3N2O2S |
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Molecular Weight |
433.8 g/mol |
IUPAC Name |
1-(2-phenylethyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H19Cl3N2O2S/c19-15-12-17(21)18(13-16(15)20)26(24,25)23-10-8-22(9-11-23)7-6-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 |
InChI Key |
WLTLVHWEPZSZDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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